

Physical and chemical properties of 1H-benzimidazole-1,2-diamine.

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Compound of Interest

Compound Name: 1H-benzimidazole-1,2-diamine

Cat. No.: B188485

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An In-depth Technical Guide to 1H-benzimidazole-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1H-benzimidazole-1,2-diamine**. Due to the limited availability of detailed experimental data for this specific isomer in publicly accessible literature, this document also outlines a plausible synthetic approach and general analytical methodologies based on established benzimidazole chemistry. The broader biological significance of the benzimidazole scaffold is also discussed to provide context for its potential applications in drug discovery and development.

Core Physical and Chemical Properties

1H-benzimidazole-1,2-diamine is a heterocyclic aromatic compound. Its core structure consists of a fused benzene and imidazole ring system, with two amine groups substituted at the 1 and 2 positions of the imidazole ring.

Table 1: Physical and Chemical Properties of **1H-benzimidazole-1,2-diamine**

| Property | Value | Source |
|---------------------------|--|--------|
| CAS Number | 29540-87-2 | N/A |
| Molecular Formula | C ₇ H ₈ N ₄ | N/A |
| Molecular Weight | 148.17 g/mol | N/A |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 256-259 °C | N/A |
| Boiling Point (Predicted) | 407.6 ± 28.0 °C | N/A |
| Density (Predicted) | 1.52 ± 0.1 g/cm ³ | N/A |
| pKa (Predicted) | 6.33 ± 0.10 | N/A |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and methanol. | N/A |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **1H-benzimidazole-1,2-diamine** is not readily available in the reviewed literature, a plausible synthetic route can be proposed based on the well-established synthesis of benzimidazole derivatives. The most common method involves the condensation of an o-phenylenediamine derivative with a suitable reagent.

Proposed Experimental Protocol: Synthesis

A potential synthetic pathway for **1H-benzimidazole-1,2-diamine** could involve the reaction of 1,2,3-triaminobenzene with cyanogen bromide. This approach is a variation of the Phillips-Ladenburg synthesis of benzimidazoles.

Materials:

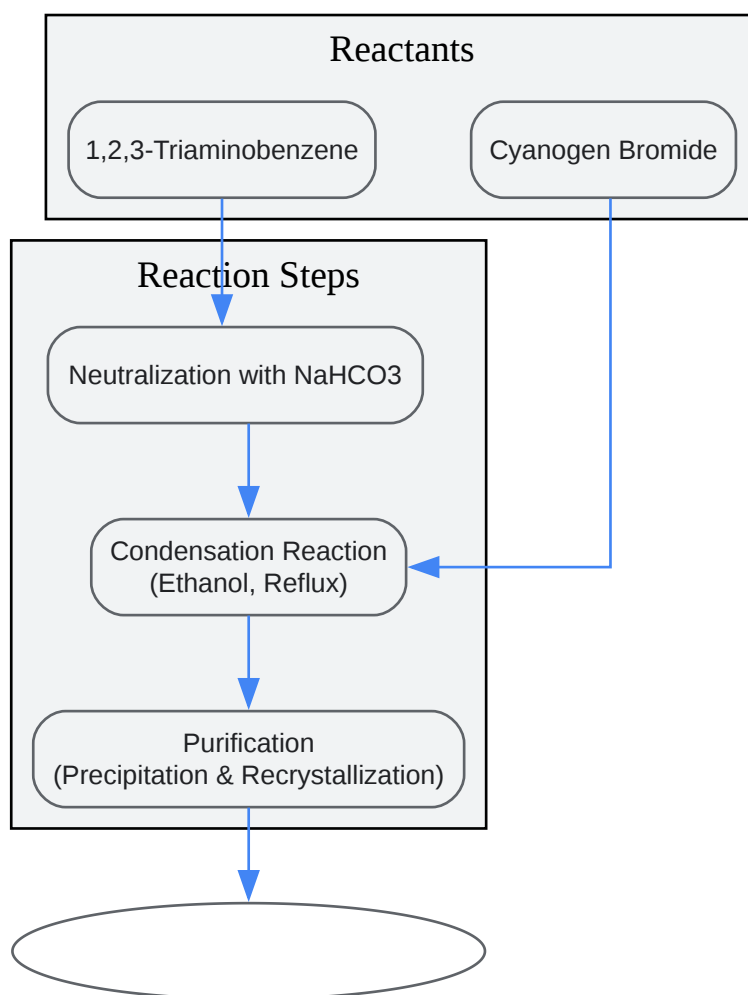
- 1,2,3-Triaminobenzene dihydrochloride

- Cyanogen bromide (CNBr)
- Sodium bicarbonate (NaHCO₃)
- Ethanol
- Water

Procedure:

- Dissolve 1,2,3-triaminobenzene dihydrochloride in a minimal amount of water.
- Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
- To this solution, add a solution of cyanogen bromide in ethanol dropwise with constant stirring at room temperature.
- After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
- Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **1H-benzimidazole-1,2-diamine**.

Diagram 1: Proposed Synthesis Workflow for **1H-benzimidazole-1,2-diamine**



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Caption: Proposed synthesis of **1H-benzimidazole-1,2-diamine**.

Analytical Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: General Analytical Methodologies for Benzimidazole Derivatives

| Technique | Expected Observations |
|---------------------|---|
| ^1H NMR | Aromatic protons would appear in the range of δ 7.0-8.0 ppm. The amine protons (NH and NH ₂) would likely appear as broad singlets, with their chemical shifts being concentration and solvent dependent. |
| ^{13}C NMR | Aromatic carbons would resonate in the region of δ 110-150 ppm. The carbon at the 2-position of the imidazole ring would likely appear downfield. |
| FT-IR | Characteristic N-H stretching vibrations for the amine groups would be expected in the range of 3200-3400 cm^{-1} . C=N and C=C stretching vibrations of the benzimidazole ring would appear around 1500-1640 cm^{-1} . |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound ($m/z \approx 148.08$). |

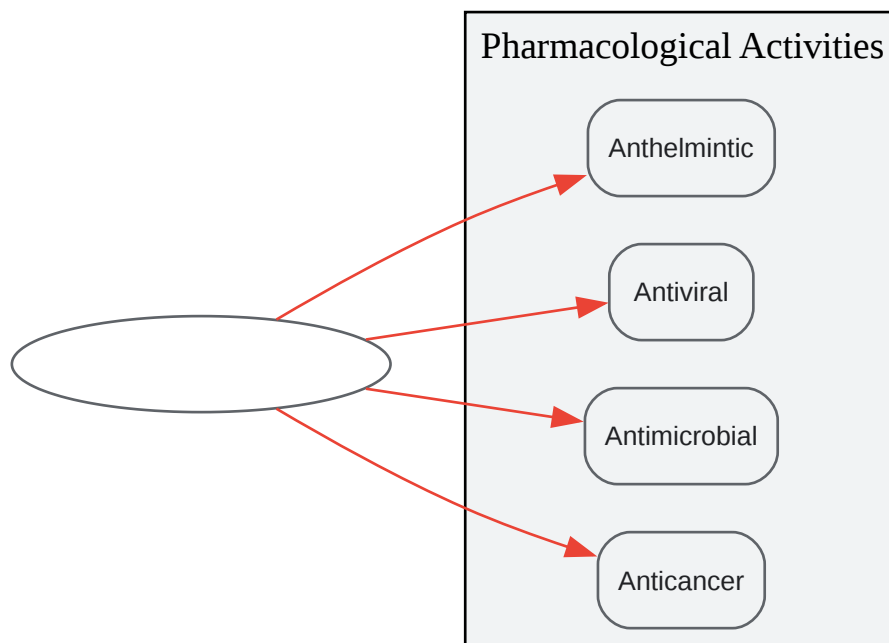
Biological Significance and Signaling Pathways

Direct experimental evidence for the involvement of **1H-benzimidazole-1,2-diamine** in specific signaling pathways is not available in the current scientific literature. However, the benzimidazole scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.^[1]

Derivatives of benzimidazole have been shown to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic effects.^[1] The biological activity of these derivatives is often attributed to their ability to interact with various biological targets. For example, some benzimidazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MEK/Erk pathways, often through the inhibition of receptor tyrosine kinases like EGFR and HER2.

It is important to note that the biological activity is highly dependent on the nature and position of the substituents on the benzimidazole ring. Therefore, while the core scaffold is of significant interest, the specific biological functions of **1H-benzimidazole-1,2-diamine** remain to be elucidated through future research.

Diagram 2: General Biological Significance of the Benzimidazole Scaffold



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Caption: Pharmacological activities of benzimidazole derivatives.

Conclusion

1H-benzimidazole-1,2-diamine is a compound with established basic physical and chemical properties. However, there is a notable gap in the scientific literature regarding its specific synthesis protocols, detailed analytical characterization, and, most importantly, its biological activity and involvement in cellular signaling pathways. The information provided in this guide serves as a foundational resource and highlights the need for further experimental investigation to fully understand the potential of this particular benzimidazole derivative in the context of drug discovery and development. The proposed synthetic and analytical methods offer a starting point for researchers interested in exploring this compound.

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References

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
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